2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of interest due to its potential biological activities and its role in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of thiophene derivatives, including 2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester . Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or nitration, leading to the formation of different thiophene derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted thiophenes with potential biological activities .
Scientific Research Applications
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound is also used in material science for the development of organic semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can be useful in the treatment of pain and inflammation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid can be compared with other similar thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and potential biological activities . Other similar compounds include 5-[(Phenylcarbamoyl)amino]thiophene-2-carboxylic acid, which shares a similar structure but differs in the position of the carboxylic acid group .
Properties
CAS No. |
213390-64-8 |
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Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-(phenylcarbamoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)9-6-7-18-10(9)14-12(17)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,14,17) |
InChI Key |
NXRYQOKODUPDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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